N-Methylhexadecylamine
Overview
Description
N-Methylhexadecylamine is a type of N-alkylamine where the alkyl group is a hexadecyl chain and the nitrogen atom is methylated. This compound is part of a broader class of N-methyl- and N-alkylamines that are significant in various industrial and academic applications due to their presence in many life-science molecules and their role in biological activities .
Synthesis Analysis
The synthesis of N-Methylhexadecylamine can be achieved through reductive amination processes. One such method involves the use of nitrogen-doped, graphene-activated nanoscale Co3O4-based catalysts. This approach starts with nitroarenes or amines and uses aqueous formaldehyde or aldehydes in the presence of formic acid, allowing for the synthesis of various N-methyl- and N-alkylamines . Another synthesis route involves the reaction of 1,1-carbonyldiimidazole (CDI) with MeNH3Cl to produce N-methyl carbamoylimidazole, which can then react with nucleophiles to form N-methylureas, carbamates, and thiocarbamates .
Molecular Structure Analysis
While the specific molecular structure of N-Methylhexadecylamine is not detailed in the provided papers, insights can be drawn from related compounds. For example, the molecular structure of N-methyldisilylamine has been determined by electron diffraction, revealing coplanar heavy atoms and specific bond lengths . Similarly, the structures of various N-methylhydroxylamines have been studied, showing increases in N-O bond lengths with methyl substitution .
Chemical Reactions Analysis
N-Methylhexadecylamine may undergo various chemical reactions typical of amines. For instance, N-alkyl carbamoylimidazoles, which can be synthesized from similar N-methyl compounds, react with nucleophiles to form ureas, carbamates, and thiocarbamates . Additionally, N-methylhydroxylamine, a related compound, is an intermediate for the synthesis of phenylmethoxyureas and can be synthesized by electroreduction of nitromethane .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-Methylhexadecylamine are not explicitly discussed in the provided papers. However, the properties of similar long-chain N-nitroso-N-methylalkylamines have been studied, including their detection in various commercial products using gas-liquid chromatography . The chromatographic properties of related compounds, such as N-docosanoyl-l-valine-2-(2-methyl)-n-heptadecylamide, have also been explored, demonstrating excellent stereoselectivity for the resolution of optical isomers .
Scientific Research Applications
Synthesis and Chemical Applications
- Reductive Amination Process : N-Methylhexadecylamine is synthesized using reductive amination with cobalt oxide nanoparticles. This process is significant for producing N-alkylamines, which are key in various life-science molecules (Senthamarai et al., 2018).
Applications in Surfactant and Micelle Behavior
- Surfactant Studies : N-Methylhexadecylamine is used in the preparation of anionic gemini surfactants. Its behavior in different counter-ions and the impact on micelle behavior is studied, highlighting its role in surface science and potential industrial applications (Kumar & Tyagi, 2015).
Pharmaceutical and Medicinal Chemistry
- Inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) : Compounds including N-Methylhexadecylamine have been evaluated as potential inhibitors of AChE and BChE, which are enzymes with significant roles in neurodegenerative diseases. This research is pivotal for developing new therapeutic agents (Houngbedji et al., 2023).
Environmental and Toxicological Research
- Degradation in Water Treatment : Studies on N-Nitrosodiethylamine, a compound related to N-Methylhexadecylamine, focus on degradation methods in water treatment, such as UV irradiation. This research has implications for environmental safety and public health (Xu et al., 2010).
Organic Synthesis
- Synthesis of Heterocycles : N-Methyl-O-tosylhydroxylamine, related to N-Methylhexadecylamine, is utilized in the synthesis of heterocycles, demonstrating its utility in organic synthesis and potential pharmaceutical applications (John et al., 2007).
Genotoxicity Studies
- Study of Genotoxic Effects : Research involving N-Nitrosodiethylamine provides insights into the genotoxic effects of related compounds, contributing to the understanding of chemical-induced genetic alterations (Aiub et al., 2011).
Safety and Hazards
Mechanism of Action
N-Methylhexadecylamine, also known as n-methylhexadecan-1-amine, is a chemical compound with the molecular formula C17H37N . This article will cover various aspects of its mechanism of action.
Biochemical Pathways
The exact pathways affected would depend on the specific targets of N-Methylhexadecylamine .
Result of Action
For example, if N-Methylhexadecylamine were to interact with an enzyme, it could potentially alter the enzyme’s activity, leading to changes in the cellular processes regulated by that enzyme .
properties
IUPAC Name |
N-methylhexadecan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H37N/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-2/h18H,3-17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFXMTOFDQKABX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H37N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40158579 | |
Record name | N-Methylhexadecylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40158579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methylhexadecylamine | |
CAS RN |
13417-08-8 | |
Record name | N-Methyl-1-hexadecanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13417-08-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methylhexadecylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013417088 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methylhexadecylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40158579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methylhexadecylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.181 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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